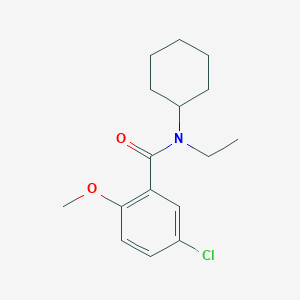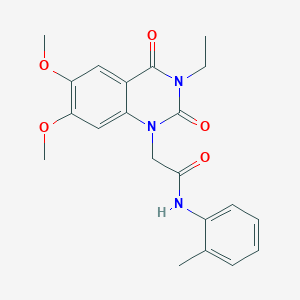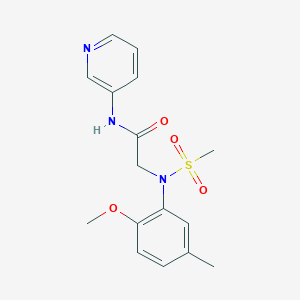
diphenylmethyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethyl 3-nitrobenzoate, also known as benzophenone-3, is an organic compound that is widely used as a UV filter in sunscreens, cosmetics, and other personal care products. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. Diphenylmethyl 3-nitrobenzoate is effective in absorbing UVB radiation and has been shown to prevent sunburn and skin damage caused by exposure to the sun.
作用機序
Diphenylmethyl 3-nitrobenzoate works by absorbing UVB radiation and converting it into less harmful energy. It does not absorb UVA radiation, which can penetrate deeper into the skin and cause more long-term damage. The mechanism of action of diphenylmethyl 3-nitrobenzoate is based on its chemical structure, which allows it to absorb UVB radiation at specific wavelengths.
Biochemical and Physiological Effects
Diphenylmethyl 3-nitrobenzoate has been shown to have a number of biochemical and physiological effects, including the ability to penetrate the skin and enter the bloodstream. It has been detected in urine and breast milk samples, suggesting that it may have systemic effects on the body. Some studies have suggested that diphenylmethyl 3-nitrobenzoate may have hormone-disrupting effects and contribute to the development of cancer, although more research is needed to confirm these findings.
実験室実験の利点と制限
Diphenylmethyl 3-nitrobenzoate is a widely used UV filter in laboratory experiments and has several advantages, including its ability to absorb UVB radiation and its low toxicity. However, it also has several limitations, such as its insolubility in water and its potential to interfere with other assays and tests. Researchers should carefully consider the potential advantages and limitations of diphenylmethyl 3-nitrobenzoate when designing experiments and interpreting their results.
将来の方向性
There are several areas of research that could be explored in the future to better understand the safety and efficacy of diphenylmethyl 3-nitrobenzoate. These include:
1. Further studies on the potential health effects of diphenylmethyl 3-nitrobenzoate, particularly its hormone-disrupting effects and its potential to contribute to the development of cancer.
2. Development of new UV filters that are more effective and safer than diphenylmethyl 3-nitrobenzoate.
3. Investigation of the environmental impact of diphenylmethyl 3-nitrobenzoate and other UV filters, including their potential to accumulate in the environment and affect aquatic life.
4. Development of new methods for testing the safety and efficacy of diphenylmethyl 3-nitrobenzoate and other UV filters, including in vitro and in vivo assays that better mimic human exposure.
Overall, diphenylmethyl 3-nitrobenzoate is a widely used UV filter that has both advantages and limitations for scientific research. While it has been shown to be effective in preventing sunburn and skin damage, there is ongoing debate about its safety and potential health effects. Further research is needed to better understand the risks and benefits of diphenylmethyl 3-nitrobenzoate and to develop new UV filters that are safer and more effective.
合成法
Diphenylmethyl 3-nitrobenzoate is typically synthesized by the reaction of diphenylmethyl 3-nitrobenzoate with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
科学的研究の応用
Diphenylmethyl 3-nitrobenzoate has been extensively studied for its UV-absorbing properties and its potential health effects. It is commonly used in sunscreen formulations to prevent sunburn and reduce the risk of skin cancer. However, there is ongoing debate about the safety and efficacy of diphenylmethyl 3-nitrobenzoate, especially in light of recent studies that suggest it may have hormone-disrupting effects and contribute to the development of cancer.
特性
IUPAC Name |
benzhydryl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIOLLMNBGYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)


![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
